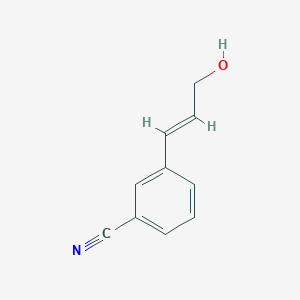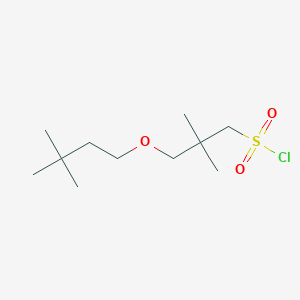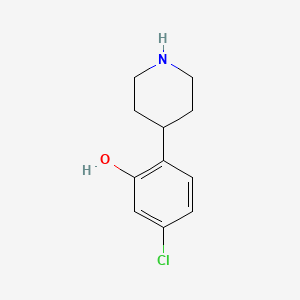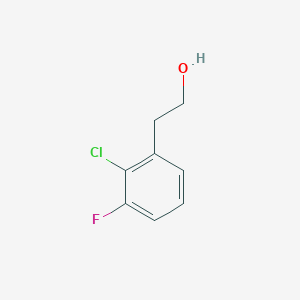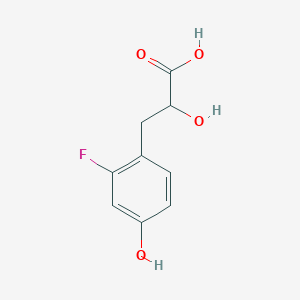
2-Ethoxybenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxybenzene-1,4-diol can be achieved through several methods. One common approach involves the ethoxylation of hydroquinone. This reaction typically requires the presence of an ethylating agent, such as ethyl iodide or diethyl sulfate, and a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency. Additionally, the reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxybenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone
Substitution: Various substituted hydroquinones depending on the nucleophile used.
Scientific Research Applications
2-Ethoxybenzene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative damage.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-ethoxybenzene-1,4-diol exerts its effects is primarily through its antioxidant activity. The compound can donate electrons to reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cells and tissues. This activity is mediated through the redox cycling between the hydroquinone and quinone forms of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzene-1,4-diol: Similar structure with a methoxy group instead of an ethoxy group.
Hydroquinone: The parent compound without any substituents.
2-Ethoxy-1,4-benzoquinone: The oxidized form of 2-ethoxybenzene-1,4-diol.
Uniqueness
This compound is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the ethoxy group enhances the compound’s stability, solubility, or reactivity.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-ethoxybenzene-1,4-diol |
InChI |
InChI=1S/C8H10O3/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,9-10H,2H2,1H3 |
InChI Key |
PHNGKIFUTBFGAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)

